molecular formula C17H16N2O6 B1363124 Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate CAS No. 76258-20-3

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Cat. No.: B1363124
CAS No.: 76258-20-3
M. Wt: 344.32 g/mol
InChI Key: WLSSRGYMMSQMGL-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a chemical compound belonging to the class of pyridine derivatives. It is structurally characterized by the presence of two methyl groups at positions 2 and 6, a nitrophenyl group at position 4, and two ester groups at positions 3 and 5 on the pyridine ring. This compound is known for its applications in various scientific fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a member of the 1,4-dihydropyridine class of compounds . The primary targets of this compound are the calcium channels present in the plasma membrane . These channels play a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions.

Mode of Action

The interaction of this compound with its targets results in the inhibition of calcium ion influx through the plasma membrane channels . This inhibition disrupts the normal calcium ion balance within the cell, leading to changes in cellular functions that depend on calcium signaling.

Biochemical Pathways

The action of this compound affects the calcium signaling pathway . By inhibiting calcium influx, it disrupts the downstream effects of this pathway, which include muscle contraction, neurotransmitter release, and other cellular responses to external stimuli.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in calcium-dependent cellular functions . By inhibiting calcium influx, it can affect muscle contraction, neurotransmitter release, and other calcium-dependent processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate typically involves the esterification of the corresponding pyridine dicarboxylic acid. One common method includes the Michael addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure to form the pyridine ring . Another method involves the esterification of optically active monocarboxylic acids using cinchonidine and cinchonine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its nitrophenyl group at position 4 and ester groups at positions 3 and 5 make it particularly effective as a calcium channel blocker, distinguishing it from other similar compounds.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSSRGYMMSQMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997590
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76258-20-3
Record name 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76258-20-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the conformational features observed in Dimethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate and how do they relate to its potential biological activity?

A1: The research paper highlights that this compound is a decomposition product of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-pyridine-3,5-dicarboxylate. Interestingly, the study reveals that the decomposition product, this compound, exhibits specific conformational features. These features are noteworthy because, according to established structure-activity relationships, they are associated with biological activity within this class of compounds []. This suggests that even as a decomposition product, this compound might retain some level of biological activity. Further investigation into the specific nature of this activity could be a promising area for future research.

Q2: Can you elaborate on the connection between this compound and the 1,4-dihydropyridine class of calcium blockers?

A2: The research paper focuses on the structural analysis of several compounds, including this compound. This particular compound is identified as a decomposition product of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-pyridine-3,5-dicarboxylate. Importantly, this parent compound belongs to the 1,4-dihydropyridine class, known for its calcium-blocking properties []. Although the study primarily focuses on structural characterization, the link to the 1,4-dihydropyridine class suggests that this compound itself, or its derivatives, could potentially hold significance in the context of calcium channel modulation. Further research is needed to explore this potential and to understand the implications of the observed conformational features on calcium channel activity.

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